molecular formula C23H32N6O4 B11504294 Ethyl 3-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate

Ethyl 3-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B11504294
M. Wt: 456.5 g/mol
InChI Key: NMMVQJDEIMPUJV-UHFFFAOYSA-N
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Description

Ethyl 3-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate is a complex organic compound that features a triazine ring substituted with morpholine groups and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate typically involves multiple steps. One common approach is to start with the formation of the triazine ring, followed by the introduction of morpholine groups. The final step involves the esterification of the propanoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Ethyl 3-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with morpholine substitutions, such as:

Uniqueness

Ethyl 3-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H32N6O4

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C23H32N6O4/c1-3-33-20(30)16-19(18-6-4-17(2)5-7-18)24-21-25-22(28-8-12-31-13-9-28)27-23(26-21)29-10-14-32-15-11-29/h4-7,19H,3,8-16H2,1-2H3,(H,24,25,26,27)

InChI Key

NMMVQJDEIMPUJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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